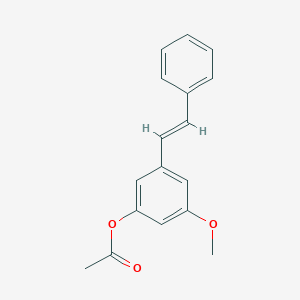

(E)-3-Acetoxy-5-methoxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

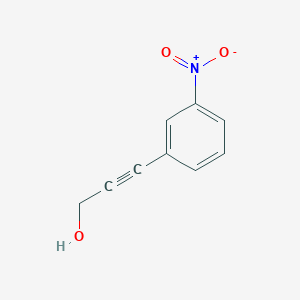

Synthesis Analysis

The synthesis of hydroxystilbenes, including compounds structurally related to (E)-3-Acetoxy-5-methoxystilbene, has been explored through various methods. One approach involves the isomerization of methoxystilbenes followed by demethylation, indicating the importance of methoxy groups for the nematocidal activity of the resulting hydroxystilbenes (Ali, Kondo, & Tsuda, 1992). Additionally, the Heck reaction has been utilized for synthesizing differently substituted acetoxy- and methoxystilbenes, demonstrating the versatility of this method in producing various stilbene derivatives (Farina et al., 2007).

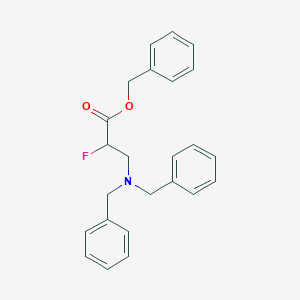

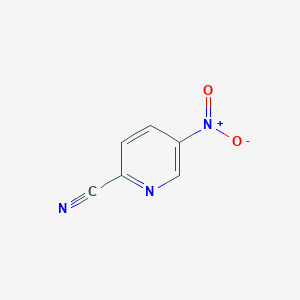

Molecular Structure Analysis

Molecular structure analysis of compounds similar to (E)-3-Acetoxy-5-methoxystilbene has shown the influence of substituents on the molecule's conformation. For instance, the presence of a methyl group at specific positions can lead to slight changes in the molecule's conformation and the orientation of other groups, such as methoxy, with respect to the backbone of the molecule (Starova et al., 2004).

Chemical Reactions and Properties

The chemical behavior of (E)-3-Acetoxy-5-methoxystilbene and related compounds involves various reactions, such as the gold(I) catalyzed isomerization of acetate derivatives, allowing for the efficient synthesis of complex structures like acetoxy bicyclo[3.1.0]hexenes (Buzas & Gagosz, 2006). Such reactions underscore the compound's reactivity and potential for generating diverse molecular architectures.

Physical Properties Analysis

Understanding the physical properties of (E)-3-Acetoxy-5-methoxystilbene requires examining its crystallographic data and interactions at the molecular level. The crystal structure analyses provide insights into the compound's arrangement in solid form and its interactions with other molecules, which are crucial for its physical characteristics and stability (Singh, 2013).

Chemical Properties Analysis

The chemical properties of (E)-3-Acetoxy-5-methoxystilbene, such as its reactivity and stability, are influenced by its functional groups and molecular structure. The acetoxy and methoxy groups play significant roles in its chemical behavior, participating in various reactions and contributing to the compound's overall chemical profile (Rahn et al., 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-methoxy-5-[(E)-2-phenylethenyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZGYLGHOYXMS-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=CC(=C1)OC)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-Acetoxy-5-methoxystilbene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)